molecular formula C9H12ClN3 B6255659 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride CAS No. 856642-14-3

2-(1H-indazol-1-yl)ethan-1-amine hydrochloride

Cat. No.: B6255659
CAS No.: 856642-14-3
M. Wt: 197.7
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Description

2-(1H-indazol-1-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride typically involves the formation of the indazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of o-nitrobenzylamine with hydrazine to form the indazole core. This is followed by the alkylation of the indazole nitrogen with bromoethane to introduce the ethanamine side chain. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

2-(1H-indazol-1-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A simpler indazole derivative with similar structural features.

    2-(1H-imidazol-1-yl)ethan-1-amine: Another heterocyclic compound with an imidazole ring instead of an indazole ring.

Uniqueness

2-(1H-indazol-1-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

856642-14-3

Molecular Formula

C9H12ClN3

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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